4-Amino-2-phenylbutanoic acid
Overview
Description
Synthesis Analysis
- 4-Amino-2-phenylbutanoic acid can be synthesized through various methods, including the direct replacement of the terminal amino group by a tetrazol-1-yl fragment (Putis, Shuvalova, & Ostrovskii, 2008).
- Another synthesis method involves the hydrolysis of methyl 4-R-2-oxo-5-phenylpyrrolidine-3-carboxylates, which leads to the formation of 4-amino-3-R-4phenylbutanoic acid hydrochlorides (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Molecular Structure Analysis
- The molecular structure of 4-Amino-2-phenylbutanoic acid has been analyzed through experimental and theoretical studies, including vibrational spectra and potential energy distribution (Charanya, Sampathkrishnan, & Balamurugan, 2020).
Chemical Reactions and Properties
- The molecule has been involved in various chemical reactions, such as the inhibition of thienylalanine incorporation in Escherichia coli (Edelson & Keeley, 1963).
- Additionally, it acts as a substrate and inhibitor in reactions involving gamma-aminobutyric acid aminotransferase (Silverman, Durkee, & Invergo, 1986).
Physical Properties Analysis
- The synthesis and properties of related compounds, such as 3-amino-2-hydroxy-4-phenylbutanoic acid, provide insights into the physical properties of 4-Amino-2-phenylbutanoic acid. These studies include X-ray structure determination and analysis of derivatives (Nakamura et al., 1976).
Chemical Properties Analysis
- Research on similar compounds, such as 4-amino-2-(substituted methyl)-2-butenoic acids, sheds light on the chemical properties of 4-Amino-2-phenylbutanoic acid, including its behavior as a competitive reversible inhibitor in biochemical reactions (Duke et al., 1993).
Scientific Research Applications
Quantum Chemical Computations and Molecular Docking : A study combined experimental and theoretical approaches to analyze the molecular structure and vibrational spectra of 4-amino-3-phenylbutanoic acid. It also explored its potential in non-linear optical properties and anticonvulsant activity (Charanya, Sampathkrishnan, & Balamurugan, 2020).
Synthesis of Tetrazole-Containing Derivatives : Another research focused on the reactivity of 4-amino-3-phenylbutanoic acid for preparing tetrazole-containing derivatives, exploring its potential in pharmaceutical applications (Putis, Shuvalova, & Ostrovskii, 2008).
Inhibition of Thienylalanine Incorporation in Bacteria : This compound was also studied for its ability to inhibit thienylalanine incorporation in Escherichia coli, indicating its relevance in microbiological research (Edelson & Keeley, 1963).
X-ray Structure Determination in Bestatin : The structure of a similar compound, 3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin (an aminopeptidase inhibitor), was determined using X-ray crystallography (Nakamura et al., 1976).
Quantum Computational and Spectroscopic Studies : A study examined the influence of functional groups on 2-phenylbutanoic acid and its derivatives, including 2-amino-2-phenylbutanoic acid, for potential applications in drug development (Raajaraman, Sheela, & Muthu, 2019).
Synthesis for Angiotensin Converting Enzyme Inhibitors : Enzymatic procedures for synthesizing 2-amino-4-phenylbutanoic acid, a building block for angiotensin converting enzyme inhibitors, were described in another research (Bradshaw, Wong, Hummel, & Kula, 1991).
Safety And Hazards
properties
IUPAC Name |
4-amino-2-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRIOADNXHWOSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66859-48-1 (hydrochloride) | |
Record name | alpha-Phenyl-gamma-aminobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20926915 | |
Record name | 4-Amino-2-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-phenylbutanoic acid | |
CAS RN |
13080-10-9 | |
Record name | alpha-Phenyl-gamma-aminobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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